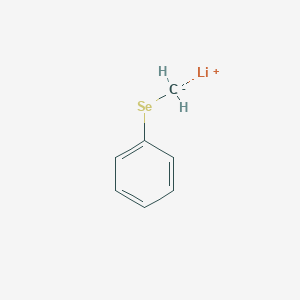![molecular formula C25H22ClO3P B14707287 {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride CAS No. 18812-25-4](/img/structure/B14707287.png)
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of 5-(methoxycarbonyl)furan-2-ylmethyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloride ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts .
Wissenschaftliche Forschungsanwendungen
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. This group can participate in nucleophilic substitution reactions, forming stable intermediates that can further react to yield desired products. The furan ring and methoxycarbonyl group also contribute to its reactivity and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The presence of the chloride ion makes it particularly suitable for nucleophilic substitution reactions, while the furan ring and methoxycarbonyl group enhance its versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
18812-25-4 |
|---|---|
Molekularformel |
C25H22ClO3P |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
(5-methoxycarbonylfuran-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22O3P.ClH/c1-27-25(26)24-18-17-20(28-24)19-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KTGREZCEIJRYCP-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


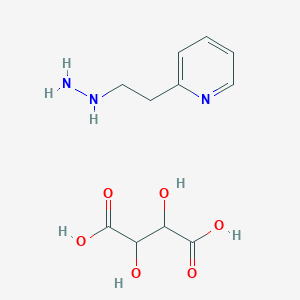
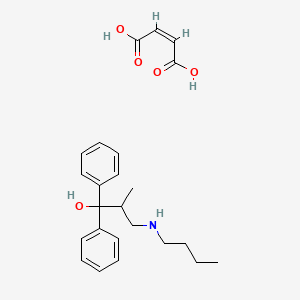

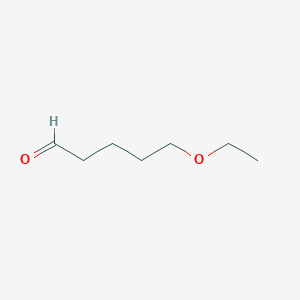
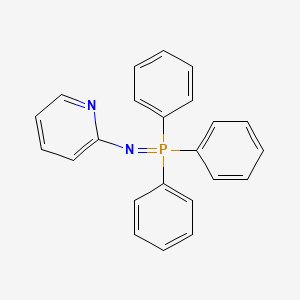
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
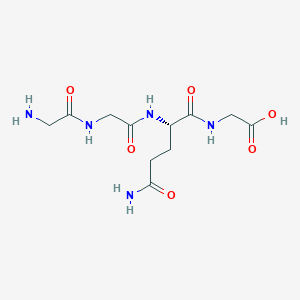
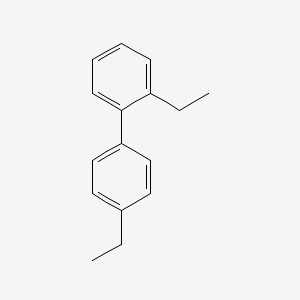
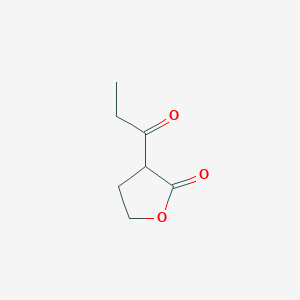



![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
